N-(m-iodophenyl)maleamic acid
Overview
Description
N-(m-iodophenyl)maleamic acid is an organic compound with the molecular formula C10H8INO3 It is a derivative of maleamic acid, where the maleamic acid moiety is substituted with an m-iodophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: N-(m-iodophenyl)maleamic acid can be synthesized through the reaction of maleic anhydride with m-iodoaniline. The reaction typically involves dissolving m-iodoaniline in a suitable solvent such as ether, followed by the addition of maleic anhydride. The mixture is stirred at room temperature to yield the maleamic acid derivative .
Industrial Production Methods: The reaction may be scaled up using continuous flow reactors to enhance efficiency and reproducibility .
Chemical Reactions Analysis
Types of Reactions: N-(m-iodophenyl)maleamic acid undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other nucleophiles.
Cyclization Reactions: The maleamic acid moiety can undergo cyclization to form maleimide derivatives.
Addition Reactions: The double bond in the maleamic acid can participate in Michael addition reactions.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.
Cyclization Reactions: Dehydrating agents like acetic anhydride and sodium acetate are used.
Addition Reactions: Catalysts such as bases or acids may be employed to facilitate the reaction.
Major Products Formed:
Substitution Reactions: Products include various substituted derivatives depending on the nucleophile used.
Cyclization Reactions: Maleimide derivatives are formed.
Addition Reactions: Adducts formed from the addition of nucleophiles to the double bond.
Scientific Research Applications
N-(m-iodophenyl)maleamic acid has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules, including maleimide derivatives.
Biology: Potential use in bioconjugation reactions due to its reactivity with thiol groups in proteins.
Medicine: Investigated for its potential in drug development, particularly in the synthesis of biologically active compounds.
Industry: Utilized in the production of polymers and materials with specific properties.
Mechanism of Action
The mechanism of action of N-(m-iodophenyl)maleamic acid involves its reactivity with various functional groups. The maleamic acid moiety can undergo cyclization to form maleimide, which is highly reactive towards thiol groups in proteins. This reactivity makes it useful in bioconjugation and the modification of biomolecules .
Comparison with Similar Compounds
- N-phenylmaleamic acid
- N-(4-iodophenyl)maleamic acid
- N-(4-chlorophenyl)maleamic acid
Comparison: N-(m-iodophenyl)maleamic acid is unique due to the presence of the iodine atom, which imparts distinct reactivity and properties compared to other similar compounds. The iodine atom can participate in specific substitution reactions that are not possible with other halogenated derivatives .
Properties
IUPAC Name |
(Z)-4-(3-iodoanilino)-4-oxobut-2-enoic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8INO3/c11-7-2-1-3-8(6-7)12-9(13)4-5-10(14)15/h1-6H,(H,12,13)(H,14,15)/b5-4- | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IGUVMXTXEXBYJY-PLNGDYQASA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)I)NC(=O)C=CC(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC(=C1)I)NC(=O)/C=C\C(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8INO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.08 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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